molecular formula C11H12N2O2S2 B11800785 5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine

5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine

Cat. No.: B11800785
M. Wt: 268.4 g/mol
InChI Key: LGTCLCIIBWVSQC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine typically involves the reaction of m-tolylamine with a thiazole derivative under specific conditions. One common method includes the use of methylsulfonyl chloride as a sulfonylating agent in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)thiazol-2-amine
  • 5-(Methylsulfonyl)thiazol-2-amine
  • 4-(m-Tolyl)thiazol-2-amine

Uniqueness

5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine is unique due to the presence of both the methylsulfonyl and m-tolyl groups, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

4-(3-methylphenyl)-5-methylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2O2S2/c1-7-4-3-5-8(6-7)9-10(17(2,14)15)16-11(12)13-9/h3-6H,1-2H3,(H2,12,13)

InChI Key

LGTCLCIIBWVSQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)N)S(=O)(=O)C

Origin of Product

United States

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